molecular formula C21H21N3O4 B2781754 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 941983-64-8

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide

Cat. No.: B2781754
CAS No.: 941983-64-8
M. Wt: 379.416
InChI Key: GPALWJSOTCXGHT-UHFFFAOYSA-N
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Description

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxypyridazinyl group attached to a phenyl ring, which is further connected to a dimethoxybenzamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxypyridazinyl Intermediate: The initial step involves the synthesis of 6-ethoxypyridazine through the reaction of pyridazine with ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Ring: The ethoxypyridazinyl intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 4-(6-ethoxypyridazin-3-yl)phenyl.

    Formation of the Benzamide Moiety: The final step involves the reaction of the coupled intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypyridazinyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide
  • 4-ethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is unique due to the presence of both ethoxypyridazinyl and dimethoxybenzamide groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-19-13-12-17(23-24-19)14-8-10-15(11-9-14)22-21(25)16-6-5-7-18(26-2)20(16)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPALWJSOTCXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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